

The Synthesis and Biosynthesis of Citreoviridin-13C23: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, known for its neurotoxic properties and its role in the "yellow rice" disease, which has been linked to cardiac beriberi.[1][2] Its complex chemical structure, featuring a polyene chain, an α -pyrone ring, and a dihydroxytetrahydrofuran moiety, has made it a subject of interest for both biosynthetic and synthetic chemists.[3][4] Furthermore, the availability of isotopically labeled forms of citreoviridin, such as **Citreoviridin-13C23**, is invaluable for metabolic studies, toxicokinetic analyses, and as internal standards in quantitative analytical methods.[5] This technical guide provides a comprehensive overview of the biosynthesis and chemical synthesis of citreoviridin, with a focus on the potential pathways for producing **Citreoviridin-13C23**.

Biosynthesis of Citreoviridin

The biosynthesis of citreoviridin is orchestrated by a conserved gene cluster found in producing organisms like Aspergillus terreus and Penicillium citreonigrum. This cluster contains four key genes—ctvA, ctvB, ctvC, and ctvD—that work in concert to assemble the molecule from simple precursors.

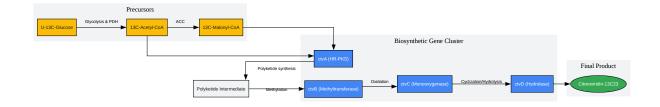
The biosynthetic pathway commences with the highly reducing polyketide synthase (HR-PKS) encoded by the ctvA gene. This enzyme utilizes acetyl-CoA as a starter unit and eight molecules of malonyl-CoA as extender units to construct the polyketide backbone. The



subsequent steps involve a series of enzymatic modifications, including methylation, oxidation, and cyclization, catalyzed by the products of ctvB (methyltransferase), ctvC (flavin-dependent monooxygenase), and ctvD (hydrolase), to yield the final citreoviridin structure.

Proposed Biosynthetic Pathway for Citreoviridin-13C23

The production of fully labeled **Citreoviridin-13C23** through biosynthesis would necessitate the feeding of the fungal culture with 13C-labeled precursors. Given that the entire carbon skeleton is derived from acetyl-CoA and malonyl-CoA, providing universally labeled [U-13C]-glucose to the culture medium would be an effective strategy. The fungal metabolism would convert the labeled glucose into labeled acetyl-CoA and malonyl-CoA, which would then be incorporated into the citreoviridin molecule by the biosynthetic machinery.



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Caption: Proposed biosynthetic pathway for Citreoviridin-13C23.

Chemical Synthesis of Citreoviridin

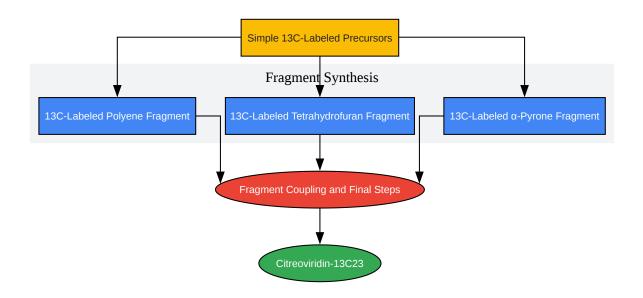
The total chemical synthesis of citreoviridin has been achieved, providing an alternative route to this complex natural product. These synthetic strategies typically involve a convergent approach, where the three main structural components—the polyene chain, the α -pyrone ring, and the dihydroxytetrahydrofuran ring—are synthesized separately and then coupled together.



A key challenge in the total synthesis of citreoviridin is the stereoselective construction of the highly substituted dihydroxytetrahydrofuran ring. Various strategies have been employed to address this, including asymmetric dihydroxylation and substrate-controlled cyclization reactions. The synthesis of the polyene fragment often relies on Wittig-type olefination reactions to establish the correct geometry of the double bonds. Finally, the α -pyrone ring is typically introduced in the later stages of the synthesis.

Proposed Chemical Synthesis of Citreoviridin-13C23

A plausible strategy for the chemical synthesis of **Citreoviridin-13C23** would involve the use of 13C-labeled building blocks for the construction of the carbon skeleton. For instance, the synthesis could start from simple, commercially available 13C-labeled precursors, which are then elaborated into the key fragments of the molecule. The specific positions of the 13C labels could be strategically chosen to facilitate NMR studies or other analytical applications.



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Caption: General workflow for the chemical synthesis of **Citreoviridin-13C23**.

Quantitative Data



The production of citreoviridin by fungal fermentation can vary significantly depending on the fungal strain, culture medium, and growth conditions. The following tables summarize some reported quantitative data on citreoviridin production.

Table 1: Citreoviridin Production by Penicillium citreonigrum

Culture Conditions	Crude Extract (g)	Estimated Citreoviridin (g)	Yield from Crude Extract (%)
48 flasks (500 mL YES medium, 8 days, 25°C)	15.3	5.54	36.2

Table 2: Purification of Citreoviridin from P. citreonigrum Crude Extract

Purification Step	Input	Output (Purified Citreoviridin)	Yield (%)
Semi-preparative HPLC	15.3 g crude extract	3.25 g	27.1

Experimental Protocols Biosynthetic Production and Purification of Citreoviridin

This protocol is adapted from the work of da Rocha et al. (2015).

- 1. Fungal Culture and Citreoviridin Production:
- Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium.
- Incubate the culture for 8 days at 25°C.
- 2. Extraction:
- Separate the mycelium from the liquid medium by filtration.



- Extract both the mycelium and the liquid medium with chloroform.
- Combine the chloroform extracts and evaporate to dryness to obtain the crude extract.
- 3. Purification:
- Dissolve the crude extract in a suitable solvent (e.g., methanol:water).
- Purify the citreoviridin from the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
- Monitor the elution of citreoviridin at 385 nm.
- Collect the fractions containing citreoviridin and concentrate them to obtain the purified compound.
- 4. Characterization:
- Confirm the identity and purity of the isolated citreoviridin using techniques such as UV/VIS spectroscopy, FT-IR, 1H- and 13C-NMR, and LC-MS/MS.

General Approach for Total Chemical Synthesis

The total synthesis of citreoviridin is a complex, multi-step process. A generalized workflow is presented below, based on published synthetic routes.

- 1. Synthesis of the Dihydroxytetrahydrofuran Fragment:
- This typically involves a stereoselective synthesis starting from a chiral precursor. Key steps
 may include asymmetric epoxidation or dihydroxylation to install the required stereocenters.
- 2. Synthesis of the Polyene Fragment:
- The polyene chain is constructed using iterative olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to control the geometry of the double bonds.
- 3. Synthesis of the α -Pyrone Fragment:



- The α -pyrone ring can be synthesized through various methods, including the condensation of a β -ketoester with an α,β -unsaturated aldehyde.
- 4. Fragment Coupling and Final Steps:
- The three fragments are coupled together in a convergent manner. This often involves a Wittig-type reaction to connect the polyene and tetrahydrofuran fragments, followed by the attachment of the α-pyrone ring.
- Final deprotection steps are then carried out to yield the natural product.

Conclusion

The synthesis and biosynthesis of citreoviridin, and particularly its isotopically labeled form, Citreoviridin-13C23, are of significant interest to the scientific community. The elucidation of the biosynthetic pathway provides a basis for producing labeled compounds through fermentation with labeled precursors. Concurrently, the achievements in total chemical synthesis offer a flexible and controlled route to citreoviridin and its analogs. The availability of Citreoviridin-13C23 will undoubtedly facilitate further research into the toxicology, metabolism, and mode of action of this important mycotoxin, ultimately contributing to the development of better detection methods and mitigation strategies.

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